molecular formula C12H16N2O2 B12666031 Urea, N,N-dimethyl-N'-(4-(2-propenyloxy)phenyl)- CAS No. 65209-59-8

Urea, N,N-dimethyl-N'-(4-(2-propenyloxy)phenyl)-

Cat. No.: B12666031
CAS No.: 65209-59-8
M. Wt: 220.27 g/mol
InChI Key: DJTXFVYJAALPLN-UHFFFAOYSA-N
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Description

Urea, N,N-dimethyl-N’-(4-(2-propenyloxy)phenyl)- is a synthetic organic compound with a unique structure that includes a urea moiety substituted with dimethyl and a phenyl group linked through a propenyloxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N-dimethyl-N’-(4-(2-propenyloxy)phenyl)- typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of N,N-dimethylamine with 4-(2-propenyloxy)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of N-substituted ureas, including Urea, N,N-dimethyl-N’-(4-(2-propenyloxy)phenyl)-, can be achieved through a similar process but optimized for large-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is purified using industrial-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Urea, N,N-dimethyl-N’-(4-(2-propenyloxy)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Urea, N,N-dimethyl-N’-(4-(2-propenyloxy)phenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Urea, N,N-dimethyl-N’-(4-(2-propenyloxy)phenyl)- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, N,N-dimethyl-N’-(4-(2-propenyloxy)phenyl)- is unique due to the presence of the propenyloxyphenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

65209-59-8

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1,1-dimethyl-3-(4-prop-2-enoxyphenyl)urea

InChI

InChI=1S/C12H16N2O2/c1-4-9-16-11-7-5-10(6-8-11)13-12(15)14(2)3/h4-8H,1,9H2,2-3H3,(H,13,15)

InChI Key

DJTXFVYJAALPLN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)OCC=C

Origin of Product

United States

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